molecular formula C15H11Cl2N3 B2469225 3,5-dichloro-N-(3-cyanophenyl)-N'-methylbenzenecarboximidamide CAS No. 339009-86-8

3,5-dichloro-N-(3-cyanophenyl)-N'-methylbenzenecarboximidamide

Cat. No.: B2469225
CAS No.: 339009-86-8
M. Wt: 304.17
InChI Key: XAFJNHCTZQGPCN-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(3-cyanophenyl)-N’-methylbenzenecarboximidamide is a complex organic compound with significant applications in various fields of scientific research. It is characterized by the presence of dichloro, cyanophenyl, and methylbenzenecarboximidamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(3-cyanophenyl)-N’-methylbenzenecarboximidamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with 3-cyanophenylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methylamine to yield the final compound. The reaction conditions often require anhydrous solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(3-cyanophenyl)-N’-methylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically conducted under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3,5-dichloro-N-(3-cyanophenyl)-N’-methylbenzenecarboximidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(3-cyanophenyl)-N’-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(3-cyanophenyl)benzamide
  • 3,5-dichloro-N-(3-cyanophenyl)benzenecarboximidamide

Uniqueness

Compared to similar compounds, 3,5-dichloro-N-(3-cyanophenyl)-N’-methylbenzenecarboximidamide has unique structural features that contribute to its distinct chemical and biological properties. The presence of the methyl group in the carboximidamide moiety can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,5-dichloro-N-(3-cyanophenyl)-N'-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c1-19-15(11-6-12(16)8-13(17)7-11)20-14-4-2-3-10(5-14)9-18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFJNHCTZQGPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC(=CC(=C1)Cl)Cl)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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